O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate is a substituted oxalate ester characterized by a phenyl ring with 3-chloro and 4-fluoro substituents, linked via an ethyl chain to the oxalate backbone. Its molecular formula is inferred as C₁₃H₁₅ClFO₄ based on structural analogs (e.g., MC22W841: C₁₃H₁₅ClO₄) . Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable physicochemical profiles.
Properties
IUPAC Name |
2-O-[2-(3-chloro-4-fluorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-6-5-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBZPXCMBVOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3-chloro-4-fluorophenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
3-Chloro-4-fluorophenylethyl alcohol+Ethyl oxalyl chloride→O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester to alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The ethyl oxalate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituent type, position, and electronic effects on the phenyl ring. Below is a comparative analysis:
Electronic and Steric Effects
- Halogen vs. In contrast, methyl groups (e.g., p-tolyl analog) donate electrons, increasing lipophilicity and steric hindrance .
- Positional Isomerism : The 3-Cl-4-F pattern (target) vs. 3-Cl-2-Me (MC22W841) alters steric accessibility. The 2-methyl group may hinder rotation or binding in confined environments .
- Thioether vs. Ether Linkages : The 4-methylthio analog () introduces sulfur’s polarizability and nucleophilic susceptibility, contrasting with the inert C–F bond in the target compound .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (MW ≈ 298.7 g/mol) exceeds analogs with fewer halogens (e.g., p-tolyl analog: MW ≈ 236.3 g/mol).
- Thermal Stability : Electron-withdrawing groups (Cl/F) may enhance thermal stability by reducing electron density at reactive sites (e.g., ester linkages).
Biological Activity
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro-fluorophenyl group linked to an ethyl chain and an oxalate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClF O4, with a molecular weight of approximately 274.67 g/mol. The presence of both chlorine and fluorine substituents on the phenyl ring significantly impacts the compound's electronic properties and reactivity, making it an interesting subject for further research.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF O4 |
| Molecular Weight | 274.67 g/mol |
| Physical State | Solid (at room temp) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to be mediated through its interactions with specific enzymes or receptors. The chloro and fluoro groups enhance the compound's binding affinity, potentially modulating various biological pathways. Preliminary studies suggest that this compound may inhibit certain inflammatory mediators and possess antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Biological Activity Studies
Recent investigations into the biological activity of this compound have focused on its pharmacological potential. Key findings include:
- Anti-inflammatory Effects : Studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or inhibition of protein synthesis .
Case Studies
Several case studies have explored the therapeutic applications of similar compounds, providing insights into the potential uses of this compound:
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects in a murine model.
- Findings : The compound significantly reduced paw edema in treated mice compared to controls, suggesting effective modulation of inflammatory pathways.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound demonstrated notable inhibition zones in bacterial cultures, indicating strong antimicrobial properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate | Similar phenyl group but different substitution pattern | Different electronic environment due to substitution |
| O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-methyl oxalate | Methyl group instead of ethyl on the oxalate | Variation in steric hindrance and reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
